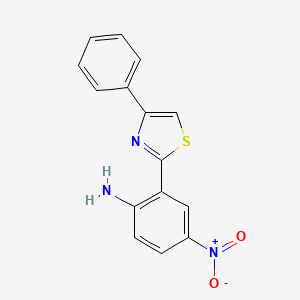

2-(2-Amino-5-nitrophenyl)-4-phenylthiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Amino-5-nitrophenyl)-4-phenylthiazole is an organic compound with a complex structure that includes both amino and nitro functional groups attached to a phenyl ring, as well as a thiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-nitrophenyl)-4-phenylthiazole typically involves the reaction of 2-amino-5-nitrobenzaldehyde with thioamide derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Amino-5-nitrophenyl)-4-phenylthiazole can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.

Substitution: Nitration typically uses a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion of the nitro group to an amino group.

Substitution: Introduction of nitro, halogen, or other substituents on the aromatic rings.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a thiazole ring combined with amino and nitrophenyl functional groups. The presence of these groups contributes to its reactivity and biological properties. The thiazole moiety is known for its diverse biological activities, including antimicrobial and anticancer effects.

Biological Activities

Research indicates that 2-(2-Amino-5-nitrophenyl)-4-phenylthiazole exhibits a range of biological activities:

1. Antimicrobial Activity

- Bacterial Inhibition : Studies have shown that this compound demonstrates significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for various derivatives often range from 32 to 128 µg/mL, indicating effectiveness against these bacteria .

- Fungal Activity : Similar compounds have been evaluated for antifungal activity, showing effectiveness against fungi like Aspergillus niger and Apergillus oryzae .

2. Anticancer Properties

- Cytotoxicity Studies : The compound has been tested for cytotoxic effects on various cancer cell lines, including hepatocellular carcinoma cells. Some derivatives have shown a reduction in cell viability at concentrations above 10 µM, suggesting potential as anticancer agents .

- Mechanism of Action : The mechanism often involves the inhibition of key enzymes in cancer cells, leading to apoptosis .

3. Antioxidant Activity

- Thiazole derivatives have demonstrated antioxidant properties, effectively scavenging free radicals and reducing oxidative stress .

Synthesis Techniques

The synthesis of this compound typically involves multi-step processes that may include:

- Condensation Reactions : Combining thiazole precursors with nitrophenyl derivatives.

- Functional Group Modifications : Introducing amino or nitro groups to enhance biological activity.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of various thiazole derivatives against multidrug-resistant strains. The compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like linezolid in certain tests .

Case Study 2: Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of thiazole derivatives on A549 lung cancer cells, some compounds showed a marked reduction in cell viability at higher concentrations (above 10 µM). This suggests their potential utility in cancer therapy .

| Biological Activity | IC50 (µM) | Effectiveness |

|---|---|---|

| Antiviral | 25 | Moderate |

| Antioxidant | 15 | High |

| Antibacterial (S. aureus) | 64 | Effective |

| Antibacterial (E. coli) | 128 | Moderate |

Mécanisme D'action

The mechanism of action of 2-(2-Amino-5-nitrophenyl)-4-phenylthiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of both amino and nitro groups allows it to participate in redox reactions, which can influence its biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone

- 2-Amino-5-nitrobenzophenone

Comparison

Compared to similar compounds, 2-(2-Amino-5-nitrophenyl)-4-phenylthiazole is unique due to the presence of the thiazole ring, which can impart different chemical and biological properties. The thiazole ring can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways.

Activité Biologique

2-(2-Amino-5-nitrophenyl)-4-phenylthiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both thiazole and nitrophenyl moieties, which contribute to its diverse pharmacological properties. Research indicates that derivatives of thiazole compounds often exhibit significant anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound contains an amino group, a nitro group, and a thiazole ring, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiazole derivatives. For instance, research involving various 2-aminothiazole derivatives has shown promising results against multiple cancer cell lines, including breast, lung, and colon cancers. Specifically, compounds derived from the thiazole scaffold have exhibited selective cytotoxicity towards cancer cells while maintaining low toxicity to normal cells .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound A | A549 (Lung) | 1.61 | High |

| Compound B | HeLa (Cervical) | 1.98 | Medium |

| Compound C | U251 (Glioblastoma) | 0.85 | High |

2. Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that compounds like this compound exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism involves inhibition of bacterial topoisomerases, which are essential for DNA replication .

Table 2: Antimicrobial Efficacy of Thiazole Derivatives

| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | S. aureus | 0.012 µg/mL |

| Compound E | E. coli | 0.008 µg/mL |

3. Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of thiazole derivatives, where they may inhibit pro-inflammatory cytokines and pathways involved in inflammation . This suggests a broader therapeutic application for these compounds beyond anticancer and antimicrobial effects.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

- In Vivo Studies : A study conducted on mice models demonstrated that the administration of this compound resulted in a significant reduction in tumor size in xenograft models, indicating its potential as an effective anticancer agent .

- Mechanistic Studies : Investigations into the mechanism of action revealed that this compound interacts with specific molecular targets, potentially modulating enzyme activity or binding to DNA .

Propriétés

IUPAC Name |

4-nitro-2-(4-phenyl-1,3-thiazol-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O2S/c16-13-7-6-11(18(19)20)8-12(13)15-17-14(9-21-15)10-4-2-1-3-5-10/h1-9H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEYQHXDVSVHJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.